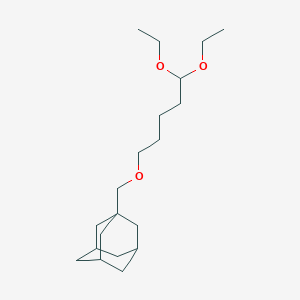

1-(5,5-Diethoxypentyloxymethyl)adamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5,5-Diethoxypentyloxymethyl)adamantane is a chemical compound belonging to the adamantane family. It is characterized by its unique structure, which includes an adamantane core with a 5,5-diethoxypentyloxymethyl substituent. This compound has a molecular formula of C20H36O3 and a molecular weight of 324.50 g/mol .

Méthodes De Préparation

The synthesis of 1-(5,5-Diethoxypentyloxymethyl)adamantane typically involves the reaction of adamantane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(5,5-Diethoxypentyloxymethyl)adamantane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced adamantane derivatives.

Applications De Recherche Scientifique

Proteomics Research

Biotinylation Processes

- 1-(5,5-Diethoxypentyloxymethyl)adamantane serves as a cleavable linker in biotinylation, a technique used to attach biotin to proteins or other biomolecules. This process facilitates the purification and detection of these biomolecules through streptavidin binding, which has a high affinity for biotin.

- The compound's diethoxy moiety acts as a spacer , allowing for the removal of the biotin tag after experiments under specific conditions (acidic or reductive), which is crucial for downstream applications.

Organic Synthesis

Reactivity and Modifications

- The unique structure of this compound enhances its solubility and reactivity, making it suitable for various chemical reactions involved in organic synthesis. Its adamantane core contributes to its stability and potential as a building block for more complex molecules.

- The compound can be modified through multi-step organic reactions to tailor its properties for specific applications, including drug development and materials science.

Medicinal Chemistry

Potential Antiviral Properties

- Compounds based on the adamantane structure have been investigated for their antiviral activities, particularly against viruses such as influenza. Preliminary studies suggest that this compound may exhibit similar interactions with biological targets due to its structural features.

- Further research is needed to elucidate its specific biological effects and mechanisms of action, potentially opening avenues for therapeutic exploration against viral infections.

Interaction Studies

Biomolecular Interactions

- Initial studies indicate that this compound may interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions could provide insights into its biological relevance and therapeutic potential.

Mécanisme D'action

The mechanism of action of 1-(5,5-Diethoxypentyloxymethyl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and immune responses .

Comparaison Avec Des Composés Similaires

1-(5,5-Diethoxypentyloxymethyl)adamantane can be compared with other adamantane derivatives, such as amantadine and memantine. These compounds share a similar adamantane core but differ in their substituents, leading to variations in their chemical and biological properties. For example:

Amantadine: Primarily used as an antiviral and antiparkinsonian agent.

Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist properties.

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical reactivity and potential biological activities .

Activité Biologique

1-(5,5-Diethoxypentyloxymethyl)adamantane is a synthetic compound derived from the adamantane framework, which is recognized for its unique three-dimensional structure and stability. This compound has garnered attention primarily in the fields of proteomics and medicinal chemistry, especially for its role as a cleavable linker in biotinylation processes. Despite its applications, the specific biological activities of this compound remain underexplored.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{34}O_3, with a molecular weight of 324.50 g/mol. The compound features an adamantane core with a diethoxypentyloxymethyl group that enhances its solubility and reactivity, making it suitable for various chemical applications.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C_{19}H_{34}O_3 |

| Molecular Weight | 324.50 g/mol |

| Core Structure | Adamantane |

| Functional Groups | Diethoxy and pentyl ether groups |

Potential Biological Interactions

- Proteomics Applications : The compound acts as a cleavable linker in biotinylation processes, facilitating the purification and detection of biomolecules. This property is crucial in proteomics research where protein interactions are studied extensively.

- Antiviral Properties : Compounds based on the adamantane structure have shown potential antiviral properties, particularly against influenza viruses. This suggests that this compound may also exhibit similar biological activities due to its structural features.

- Reactivity with Biomolecules : Preliminary studies indicate that this compound may interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions could provide insights into its biological relevance and therapeutic potential.

Study 1: Biotinylation Efficiency

In a study examining the efficiency of various cleavable linkers in biotinylation, this compound was compared to other linkers. The results indicated that this compound provided a robust method for attaching biotin to proteins while allowing for easy removal under acidic conditions.

Study 2: Antiviral Activity

Research focusing on adamantane derivatives has highlighted their potential against viral infections. Although specific data on this compound is lacking, similar compounds have demonstrated significant antiviral activity against influenza A viruses.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Biotinylation | Acts as a cleavable linker in proteomics research. |

| Antiviral Potential | Structural analogs show efficacy against influenza viruses. |

| Biomolecular Interactions | May alter functions of proteins and nucleic acids. |

Propriétés

IUPAC Name |

1-(5,5-diethoxypentoxymethyl)adamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-3-22-19(23-4-2)7-5-6-8-21-15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,3-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRWISUXRAUTNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCOCC12CC3CC(C1)CC(C3)C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611771 |

Source

|

| Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202577-30-8 |

Source

|

| Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.